3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound classified under imidazopurines. This compound features a complex molecular structure that includes a fluorobenzyl group, a hydroxyethyl group, and multiple methyl groups attached to an imidazopurine core. Its unique structural characteristics make it of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound has a CAS number of 915887-68-2 and can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and EvitaChem.
3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the class of imidazopurines, which are known for their diverse biological activities. These compounds often exhibit properties that can be leveraged in pharmaceutical applications.
The synthesis of 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several key steps:
The synthesis may require specific conditions such as temperature control and solvent selection to optimize yield and purity. Each step must be carefully monitored to prevent side reactions that could lead to impurities.
The molecular formula for 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is . The compound's structure includes:
The molecular weight is approximately 385.399 g/mol. The InChI key for this compound is InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(21-18(25)23(11)8-9-26)22(3)19(28)24(17(15)27)10-13-4-6-14(20)7-5-13/h4-7,26H,8-10H2,1-3H3
.
The compound can participate in various chemical reactions typical of imidazopurines:
These reactions require careful control of conditions such as pH and temperature to ensure high selectivity and yield while minimizing by-products.
The mechanism of action for 3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may involve several pathways:
The compound exhibits characteristics typical of imidazopurines:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) would provide further insights into its physical properties.
3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione holds potential in various research areas:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.: 170242-21-4
CAS No.: 898434-63-4